molecular formula C15H17NO5 B6324399 cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid;  95% CAS No. 735275-43-1

cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid; 95%

Cat. No. B6324399
CAS RN: 735275-43-1
M. Wt: 291.30 g/mol
InChI Key: FEWDUDHZWVICKS-MNOVXSKESA-N
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Description

“Cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid” is a chemical compound with a molecular weight of 291.3 . It falls under the category of β-lactam antibiotics.


Synthesis Analysis

The synthesis of this compound involves a multistep process. The process includes the condensation of nitroacetophenone with cyclohexanone in the presence of sodium hydroxide. The obtained intermediate is then nitrosylated using nitrous acid to produce an oxime compound.


Molecular Structure Analysis

The IUPAC name of this compound is (1S,3R)-3-[2-(4-nitrophenyl)-2-oxoethyl]cyclohexanecarboxylic acid . The InChI code for this compound is 1S/C15H17NO5/c17-14(11-4-6-13(7-5-11)16(20)21)9-10-2-1-3-12(8-10)15(18)19/h4-7,10,12H,1-3,8-9H2,(H,18,19)/t10-,12+/m1/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 291.3 . It should be stored at a temperature between 28°C . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Recent Advances on Controllable and Selective Catalytic Oxidation of Cyclohexene

The study by Cao et al. (2018) highlights the importance of controllable oxidation reactions for cyclohexene, which can lead to a variety of products with different oxidation states and functional groups. These products are broadly used in the chemical industry, indicating the relevance of research into specific chemical reactions that might relate to the synthesis or applications of compounds like "cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclohexane-1-carboxylic acid" (Cao et al., 2018).

Human Urinary Carcinogen Metabolites: Biomarkers for Investigating Tobacco and Cancer

Hecht (2002) reviews the measurement of human urinary carcinogen metabolites, providing insights into the metabolic pathways and the potential health impacts of various compounds, including those related to tobacco use. This study underscores the significance of understanding the metabolic products of chemical compounds in health research (Hecht, 2002).

Muconic Acid Isomers as Platform Chemicals and Monomers in the Bio-Based Economy

Khalil et al. (2020) discuss the production and valorization of muconic acid (MA), a dicarboxylic acid with applications as a starting material for the synthesis of value-added products and as a monomer for specialty polymers. This review may relate to the broader context of utilizing cyclohexane derivatives in the chemical industry for the production of polymers and other materials (Khalil et al., 2020).

Mechanism of Action

As a β-lactam antibiotic, this compound acts by inhibiting the bacterial cell wall synthesis. This mechanism of action is common among β-lactam antibiotics.

properties

IUPAC Name

(1S,3R)-3-[2-(2-nitrophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c17-14(12-6-1-2-7-13(12)16(20)21)9-10-4-3-5-11(8-10)15(18)19/h1-2,6-7,10-11H,3-5,8-9H2,(H,18,19)/t10-,11+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWDUDHZWVICKS-MNOVXSKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H](C1)C(=O)O)CC(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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